REACTION_CXSMILES
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[Cl:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH:11]=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2.[S:13]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14]1>>[Cl:1][C:2]1[N:3]([C:15]2[CH:16]=[CH:17][S:13][CH:14]=2)[C:4]2[C:9]([C:10]=1[CH:11]=[O:12])=[CH:8][CH:7]=[CH:6][CH:5]=2
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Name
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|
Quantity
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300 mg
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Type
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reactant
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Smiles
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ClC=1NC2=CC=CC=C2C1C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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S1C=C(C=C1)B(O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
ClC=1N(C2=CC=CC=C2C1C=O)C1=CSC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |